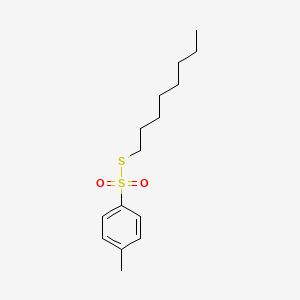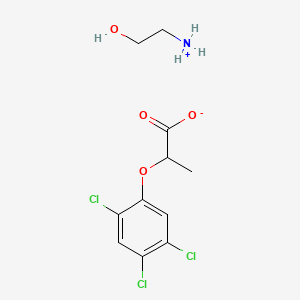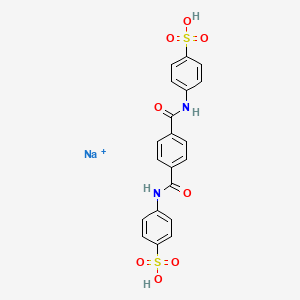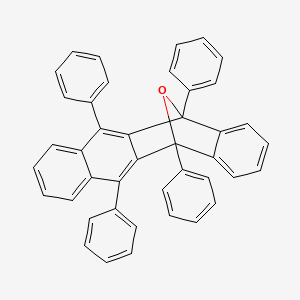
Tetraphenylnaphthacene monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylnaphthacene monoxide typically involves the oxidation of tetraphenylnaphthacene. One common method is the reaction of tetraphenylnaphthacene with an oxidizing agent such as bromine in a solvent like dichloromethane at room temperature. This reaction produces this compound along with other by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylnaphthacene monoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can revert it back to tetraphenylnaphthacene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Bromine in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxygenated derivatives.
Reduction: Tetraphenylnaphthacene.
Substitution: Functionalized tetraphenylnaphthacene derivatives.
Scientific Research Applications
Tetraphenylnaphthacene monoxide has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high photoluminescence and charge transport properties.
Chemiluminescence Research: Employed in studies involving chemiluminescent reactions and transition metal complex ligation.
Photovoltaics: Investigated for use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.
Sensors: Utilized in the development of sensors for detecting various chemical and biological substances.
Mechanism of Action
The mechanism of action of tetraphenylnaphthacene monoxide involves its interaction with light and other molecules. In OLEDs, it acts as an emitter material, where it absorbs electrical energy and re-emits it as light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the charge transport and light emission processes .
Comparison with Similar Compounds
Tetraphenylnaphthacene (Rubrene): The parent compound, known for its high photoluminescence and charge transport properties.
Pentacene: Another organic semiconductor with similar applications in OLEDs and OFETs.
Tetracene: A smaller polycyclic aromatic hydrocarbon with applications in organic electronics.
Uniqueness: Tetraphenylnaphthacene monoxide is unique due to the presence of an oxygen atom in its structure, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where modified electronic properties are desired.
Properties
CAS No. |
127257-80-1 |
|---|---|
Molecular Formula |
C42H28O |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,3,10,12-tetraphenyl-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,43-41)32-23-11-4-12-24-32/h1-28H |
InChI Key |
RHSJHTZJVINNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(O6)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
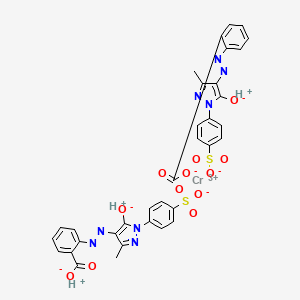
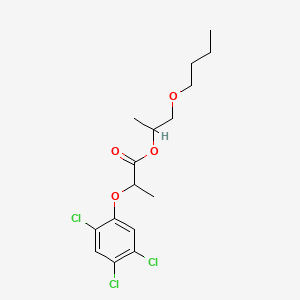
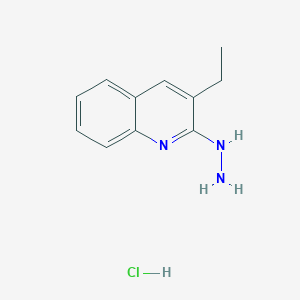
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)
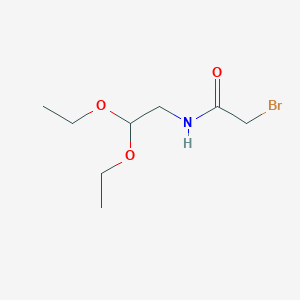
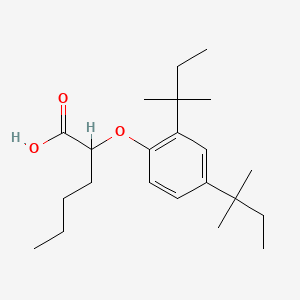
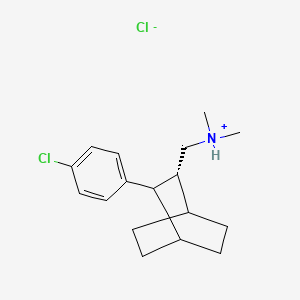
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
